Cas no 85808-34-0 (2-Amino-4-phenylbutanamide)

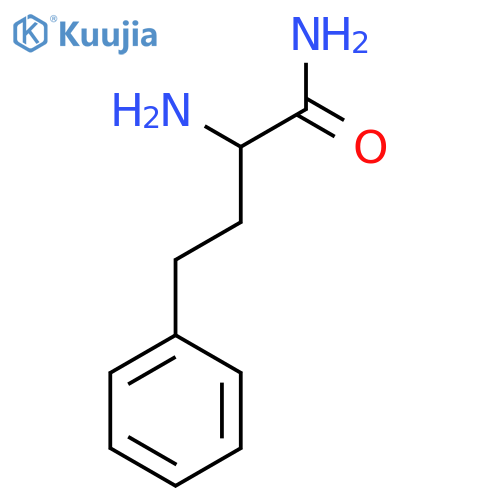

2-Amino-4-phenylbutanamide structure

商品名:2-Amino-4-phenylbutanamide

2-Amino-4-phenylbutanamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-phenylbutanamide

- NSC371162

- 2-Amino-4-phenylbutanamide

-

- MDL: MFCD17270277

- インチ: 1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)

- InChIKey: XSJXYGRSPMLWNS-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCC1C=CC=CC=1)N)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 164

- トポロジー分子極性表面積: 69.1

- 疎水性パラメータ計算基準値(XlogP): 0.4

2-Amino-4-phenylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-879179-5.0g |

2-amino-4-phenylbutanamide |

85808-34-0 | 95% | 5.0g |

$1614.0 | 2024-05-21 | |

| Enamine | EN300-879179-10.0g |

2-amino-4-phenylbutanamide |

85808-34-0 | 95% | 10.0g |

$2393.0 | 2024-05-21 | |

| abcr | AB425242-1g |

2-Amino-4-phenylbutanamide; . |

85808-34-0 | 1g |

€680.00 | 2024-08-03 | ||

| Enamine | EN300-879179-1g |

2-amino-4-phenylbutanamide |

85808-34-0 | 1g |

$557.0 | 2023-09-01 | ||

| abcr | AB425242-5g |

2-Amino-4-phenylbutanamide; . |

85808-34-0 | 5g |

€1532.00 | 2024-08-03 | ||

| A2B Chem LLC | AJ28353-2g |

2-amino-4-phenylbutanamide |

85808-34-0 | 95+% | 2g |

$1742.00 | 2024-04-19 | |

| A2B Chem LLC | AJ28353-1g |

2-amino-4-phenylbutanamide |

85808-34-0 | 95+% | 1g |

$1168.00 | 2024-04-19 | |

| A2B Chem LLC | AJ28353-50g |

2-amino-4-phenylbutanamide |

85808-34-0 | 95+% | 50g |

$8188.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193115-100mg |

2-Amino-4-phenylbutanamide |

85808-34-0 | 98% | 100mg |

¥14100.00 | 2024-07-28 | |

| Enamine | EN300-879179-0.05g |

2-amino-4-phenylbutanamide |

85808-34-0 | 95% | 0.05g |

$468.0 | 2024-05-21 |

2-Amino-4-phenylbutanamide 関連文献

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

85808-34-0 (2-Amino-4-phenylbutanamide) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 81216-14-0(7-bromohept-1-yne)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85808-34-0)2-Amino-4-phenylbutanamide

清らかである:99%/99%

はかる:1g/10g

価格 ($):1760.0/6134.0